![molecular formula C14H18N2O2 B1233917 (5Z)-2,2-dimethyl-5-[2-(4-methylphenyl)hydrazinylidene]tetrahydro-4H-pyran-4-one](/img/structure/B1233917.png)
(5Z)-2,2-dimethyl-5-[2-(4-methylphenyl)hydrazinylidene]tetrahydro-4H-pyran-4-one
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Overview
Description
2,2-dimethyl-5-[(4-methylphenyl)hydrazinylidene]-4-oxanone is a member of phenylhydrazines.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
NMR Spectroscopy in Characterizing Compounds : A study by Lyčka (2017) utilized NMR spectroscopy for characterizing compounds similar to the specified chemical, highlighting the technique's usefulness in determining positions of acidic protons and azo-hydrazo content (Lyčka, 2017).
Synthesis of Related Compounds : Adib et al. (2013) described a simple synthesis method for compounds structurally related to (5Z)-2,2-dimethyl-5-[2-(4-methylphenyl)hydrazinylidene]tetrahydro-4H-pyran-4-one, emphasizing efficient production methods (Adib et al., 2013).
Efficient Synthesis of Tetrahydrobenzo[b]pyran Derivatives : Mohammadi Ziarani et al. (2011) achieved efficient synthesis of tetrahydrobenzo[b]pyran derivatives, providing insights into the synthesis process of similar compounds (Mohammadi Ziarani et al., 2011).
Potential Biological Activities
Computational Evaluation of Reactivity and Pharmaceutical Potential : Thomas et al. (2018) conducted a detailed computational evaluation of the reactivity and pharmaceutical potential of pyrazole derivatives, which may shed light on the properties of related compounds (Thomas et al., 2018).
Antibacterial and Antifungal Activities : Hassan (2013) synthesized new pyrazoline and pyrazole derivatives and evaluated their antibacterial and antifungal activities, suggesting potential biological applications for similar compounds (Hassan, 2013).
properties
Product Name |
(5Z)-2,2-dimethyl-5-[2-(4-methylphenyl)hydrazinylidene]tetrahydro-4H-pyran-4-one |
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Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(5Z)-2,2-dimethyl-5-[(4-methylphenyl)hydrazinylidene]oxan-4-one |
InChI |
InChI=1S/C14H18N2O2/c1-10-4-6-11(7-5-10)15-16-12-9-18-14(2,3)8-13(12)17/h4-7,15H,8-9H2,1-3H3/b16-12- |
InChI Key |
NJKOKKQZGZQPAS-VBKFSLOCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C\2/COC(CC2=O)(C)C |
SMILES |
CC1=CC=C(C=C1)NN=C2COC(CC2=O)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C2COC(CC2=O)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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